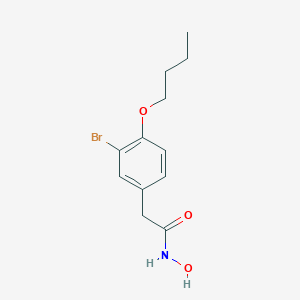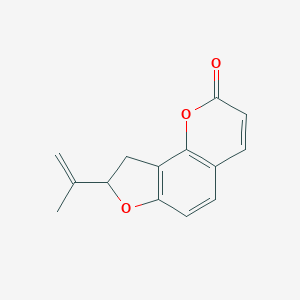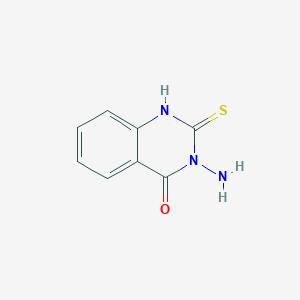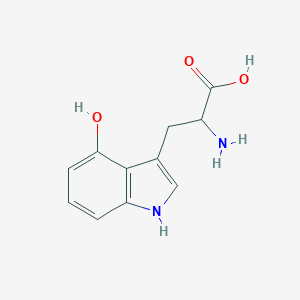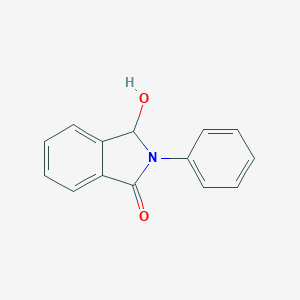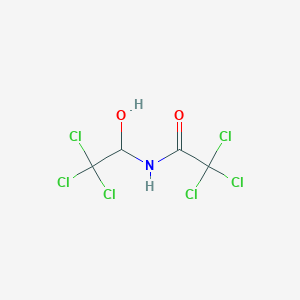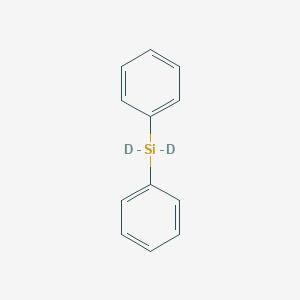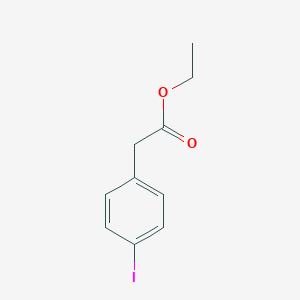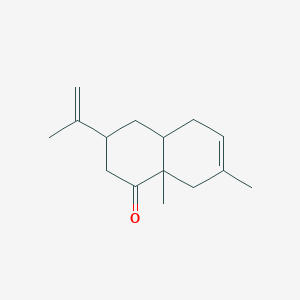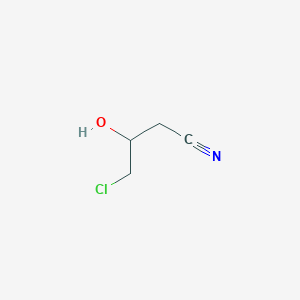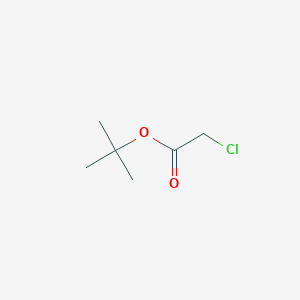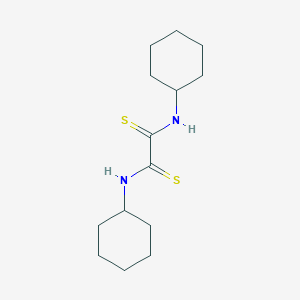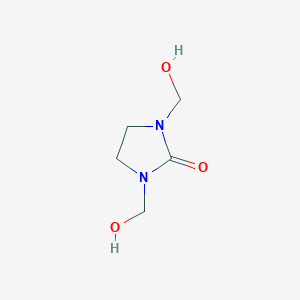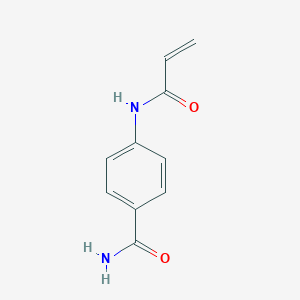
4-(Acryloylamino)benzamide
概要
説明
4-(Acryloylamino)benzamide, also known as N-(4-Acryloylphenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including biomedical research, material science, and organic chemistry. In
作用機序
The mechanism of action of 4-(Acryloylamino)benzamide is not well understood. However, some studies suggest that this compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
生化学的および生理学的効果
Studies have shown that 4-(Acryloylamino)benzamide exhibits some biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 4-(Acryloylamino)benzamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including the synthesis of organic compounds and the preparation of functionalized nanoparticles. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also some limitations associated with the use of 4-(Acryloylamino)benzamide in lab experiments. For instance, its mechanism of action is not well understood, which makes it difficult to predict its behavior in biological systems. Additionally, this compound may exhibit some toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions that can be explored in the research of 4-(Acryloylamino)benzamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, which may lead to the development of new applications.
2. Exploration of the potential use of 4-(Acryloylamino)benzamide in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of new methods for the synthesis and purification of this compound, which may improve its efficiency and yield.
4. Investigation of the toxicity of 4-(Acryloylamino)benzamide, which may help to determine its safety for use in various applications.
Conclusion
In conclusion, 4-(Acryloylamino)benzamide is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new applications for this compound and contribute to the advancement of various scientific fields.
科学的研究の応用
4-(Acryloylamino)benzamide has been widely used in scientific research due to its diverse applications. For instance, it has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and hydrogels. Additionally, this compound has been used in the preparation of functionalized nanoparticles for drug delivery.
特性
CAS番号 |
17090-31-2 |
|---|---|
製品名 |
4-(Acryloylamino)benzamide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) |
InChIキー |
XNZARJWTVPTCFX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
正規SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
その他のCAS番号 |
17090-31-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
